Cas no 26306-06-9 (Deoxybenzoin Oxime)

Deoxybenzoin Oxime 化学的及び物理的性質
名前と識別子
-
- Deoxybenzoin Oxime
- Ethanone, 1,2-diphenyl-, oxime, (E)-
- (E)-1,2-diphenylethanone oxime
- 1,2-Diphenylethanone oxime
- benzyl phenyl ketoxime
- deoxybenzoin-seqtrans-oxime
- Desoxybenzoin-seqtrans-oxim
-
- インチ: InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+
- InChIKey: PWCUVRROUAKTLL-CCEZHUSRSA-N
- ほほえんだ: C1=CC=C(C=C1)C/C(=N\O)/C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 211.10000
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 32.59000
- LogP: 3.10760
Deoxybenzoin Oxime セキュリティ情報
Deoxybenzoin Oxime 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
Deoxybenzoin Oxime 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D232250-250mg |
Deoxybenzoin Oxime |
26306-06-9 | 250mg |
$ 167.00 | 2023-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521162-1g |
(E)-1,2-diphenylethan-1-one oxime |
26306-06-9 | 98% | 1g |
¥3888 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521162-5g |
(E)-1,2-diphenylethan-1-one oxime |
26306-06-9 | 98% | 5g |
¥12532 | 2023-04-14 | |
TRC | D232250-2.5g |
Deoxybenzoin Oxime |
26306-06-9 | 2.5g |
$ 1338.00 | 2023-09-08 | ||
A2B Chem LLC | AB30240-250mg |
Deoxybenzoin oxime |
26306-06-9 | 250mg |
$271.00 | 2023-12-31 | ||
A2B Chem LLC | AB30240-2.5g |
Deoxybenzoin oxime |
26306-06-9 | 2.5g |
$1325.00 | 2023-12-31 |
Deoxybenzoin Oxime 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
10. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
Deoxybenzoin Oximeに関する追加情報
Recent Advances in the Study of Deoxybenzoin Oxime (CAS 26306-06-9): A Comprehensive Research Brief
Deoxybenzoin Oxime (CAS 26306-06-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its oxime functional group attached to a deoxybenzoin scaffold, has been the subject of numerous studies aimed at exploring its biological activities, synthetic pathways, and pharmacological potential. The following research brief synthesizes the latest findings related to Deoxybenzoin Oxime, providing a comprehensive overview for professionals in the field.
Recent studies have highlighted the role of Deoxybenzoin Oxime as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds with potential medicinal value. Researchers have demonstrated its utility in the synthesis of oxadiazoles and other nitrogen-containing heterocycles, which are known for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's ability to act as a chelating agent has also been explored, with implications for its use in metal-catalyzed reactions and as a potential therapeutic agent in metal overload disorders.
In the realm of drug discovery, Deoxybenzoin Oxime has been investigated for its inhibitory effects on various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes are critical targets in the treatment of inflammatory diseases and cancer, respectively. Preliminary in vitro studies have shown promising results, with Deoxybenzoin Oxime exhibiting selective inhibition of COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Further mechanistic studies are underway to elucidate the precise molecular interactions underlying these effects.
Another area of active research involves the modification of the Deoxybenzoin Oxime structure to enhance its pharmacokinetic properties. Recent work has focused on the development of prodrug derivatives that improve oral bioavailability and tissue distribution. For instance, ester and amide derivatives of Deoxybenzoin Oxime have been synthesized and evaluated for their stability in physiological conditions and their ability to release the active compound in target tissues. These efforts are crucial for translating the compound's in vitro activity into clinically viable therapeutics.
Beyond its pharmacological applications, Deoxybenzoin Oxime has also been studied for its potential in materials science. Its ability to form stable complexes with transition metals has been exploited in the design of novel catalysts and functional materials. Researchers have reported the use of Deoxybenzoin Oxime-based ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds with high efficiency. Additionally, its photophysical properties are being investigated for applications in organic electronics and sensing technologies.
In conclusion, Deoxybenzoin Oxime (CAS 26306-06-9) represents a multifaceted compound with significant potential across multiple scientific disciplines. Ongoing research continues to uncover new applications and refine its properties, positioning it as a valuable tool in both pharmaceutical development and materials science. Future studies are expected to further explore its therapeutic potential, optimize its synthetic routes, and expand its utility in innovative technologies. This research brief underscores the importance of continued investigation into this promising compound and its derivatives.
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